2-(BENZYLOXY)-N-[6-BROMO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
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Overview
Description
2-(BENZYLOXY)-N-[6-BROMO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in drug discovery and development.
Preparation Methods
The synthesis of 2-(BENZYLOXY)-N-[6-BROMO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides in the presence of a base.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with an appropriate acid chloride or anhydride.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-(BENZYLOXY)-N-[6-BROMO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-(BENZYLOXY)-N-[6-BROMO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications:
- **Bi
Medicinal Chemistry: The compound’s quinazoline core is known for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Properties
IUPAC Name |
N-(6-bromo-4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrN3O3/c29-21-15-16-24-23(17-21)28(34)32(26(30-24)20-11-5-2-6-12-20)31-27(33)22-13-7-8-14-25(22)35-18-19-9-3-1-4-10-19/h1-17,26,30H,18H2,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHQPWNDWCCFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN3C(NC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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